
2-Bromo-4-(chloromethyl)-5-nitropyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-4-(chloromethyl)-5-nitropyridine is a heterocyclic aromatic compound that contains bromine, chlorine, and nitro functional groups attached to a pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-(chloromethyl)-5-nitropyridine typically involves multi-step reactions starting from pyridine derivatives. One common method involves the bromination of 4-(chloromethyl)-5-nitropyridine using bromine or N-bromosuccinimide (NBS) under controlled conditions . The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
2-Bromo-4-(chloromethyl)-5-nitropyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine and chlorine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyridine derivatives.
Reduction: Formation of 2-Bromo-4-(chloromethyl)-5-aminopyridine.
Oxidation: Formation of pyridine derivatives with additional oxygen-containing functional groups.
科学的研究の応用
2-Bromo-4-(chloromethyl)-5-nitropyridine has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds with antimicrobial, anticancer, or anti-inflammatory properties.
Material Science: Utilized in the synthesis of novel materials with specific electronic or optical properties.
作用機序
The mechanism of action of 2-Bromo-4-(chloromethyl)-5-nitropyridine depends on its chemical reactivity and the nature of its interactions with other molecules. The compound can act as an electrophile in nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by nucleophiles. The nitro group can participate in redox reactions, influencing the compound’s overall reactivity and stability.
類似化合物との比較
Similar Compounds
2-Bromo-4-chlorobenzaldehyde: Similar structure with a benzene ring instead of a pyridine ring.
2-Bromo-4-chlorophenyl-2-bromobutanoate: Contains a similar bromo and chloro substitution pattern but with different functional groups.
2-Bromo-4-chloroacetophenone: Another compound with a similar substitution pattern on a benzene ring.
Uniqueness
2-Bromo-4-(chloromethyl)-5-nitropyridine is unique due to the presence of the nitro group on the pyridine ring, which imparts distinct electronic properties and reactivity compared to similar compounds with benzene rings. This uniqueness makes it valuable for specific applications in organic synthesis and material science.
特性
CAS番号 |
1805519-06-5 |
|---|---|
分子式 |
C6H4BrClN2O2 |
分子量 |
251.46 g/mol |
IUPAC名 |
2-bromo-4-(chloromethyl)-5-nitropyridine |
InChI |
InChI=1S/C6H4BrClN2O2/c7-6-1-4(2-8)5(3-9-6)10(11)12/h1,3H,2H2 |
InChIキー |
ANVMWINVHRAMPO-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=CN=C1Br)[N+](=O)[O-])CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


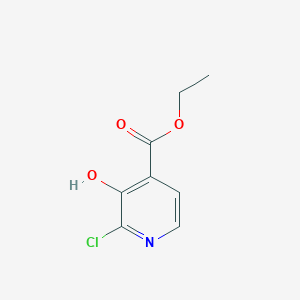
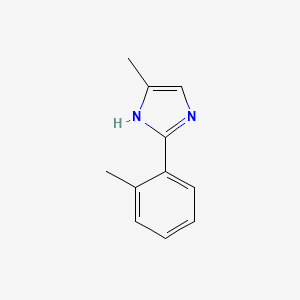
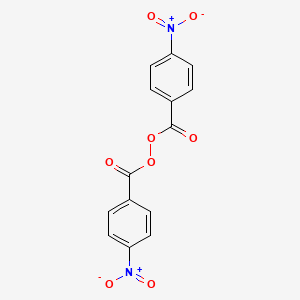
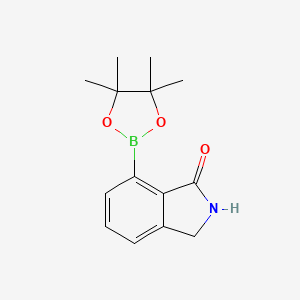
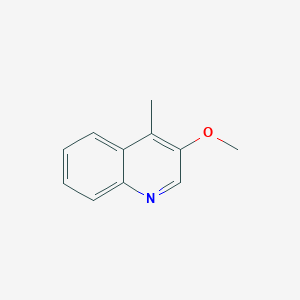
![Ethyl 6-Nitro-1H-imidazo[4,5-b]pyridine-2-carboxylate](/img/structure/B13671691.png)
![7-Bromo-3,3-dimethyl-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B13671692.png)
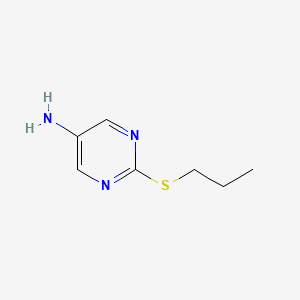
![4-bromo-3,7b-dihydro-1H-cyclopropa[c]quinolin-2(1aH)-one](/img/structure/B13671700.png)
![2,7-Dichloropyrido[4,3-d]pyrimidin-4-ol](/img/structure/B13671707.png)
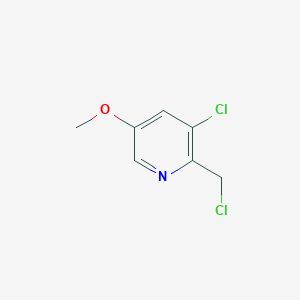
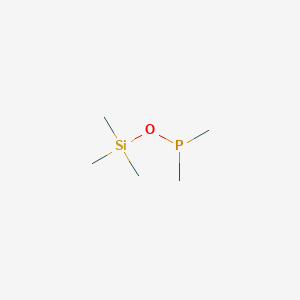
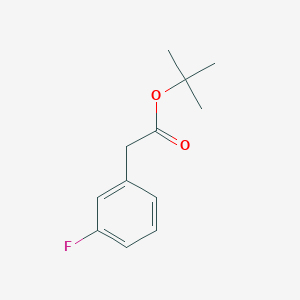
![2-(3-Fluorophenyl)-5-methylimidazo[1,2-a]pyridine](/img/structure/B13671724.png)
